molecular formula C17H28N4O7S B1663401 Timolol maleate CAS No. 26921-17-5

Timolol maleate

Numéro de catalogue: B1663401
Numéro CAS: 26921-17-5
Poids moléculaire: 432.5 g/mol
Clé InChI: WLRMANUAADYWEA-PBBCPHEYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le maléate de timolol est un antagoniste non sélectif des récepteurs bêta-adrénergiques. Il est couramment utilisé dans le traitement de l’hypertension intraoculaire chez les patients atteints d’hypertension oculaire ou de glaucome à angle ouvert. Le maléate de timolol est également utilisé sous forme de comprimés pour traiter l’hypertension artérielle et prévenir les migraines .

Analyse Biochimique

Biochemical Properties

Timolol Maleate interacts with beta-adrenergic receptors, which are proteins that bind to hormones called catecholamines . When catecholamines bind to these receptors, it causes the heart to beat harder and faster . This compound blocks these receptors, helping the heart beat more slowly .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It reduces blood pressure by blocking adrenergic receptors and decreasing sympathetic outflow .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking both beta 1 - and beta 2 -adrenergic receptors . This blocking action helps the heart beat more slowly and reduces blood pressure .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. Studies have shown that it reduces intraocular pressure in treated and contralateral eyes, supporting its use for the treatment of glaucoma in cats . In addition, the treated eye becomes miotic .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been used for the management of hypertension in animals . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available resources.

Metabolic Pathways

This compound is involved in metabolic pathways. It is extensively metabolized in the liver via the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . About 15-20% of a dose undergoes first-pass metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed systemically, with about 90% absorbed from the gastrointestinal tract and 50% reaching the systemic circulation . Some systemic absorption also occurs from topical application .

Méthodes De Préparation

Le maléate de timolol peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réaction de la base de timolol avec l’acide maléique pour former le sel de maléate. Les conditions de réaction impliquent généralement la dissolution de la base de timolol dans un solvant approprié, tel que l’éthanol, puis l’ajout d’acide maléique à la solution. Le mélange est agité et chauffé pour faciliter la réaction, ce qui entraîne la formation de maléate de timolol .

Les méthodes de production industrielle du maléate de timolol impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires. Le processus peut inclure des étapes supplémentaires pour la purification et le contrôle de la qualité afin de garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Le maléate de timolol subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Par exemple, l’oxydation du maléate de timolol peut conduire à la formation de métabolites hydroxylés, tandis que les réactions de réduction peuvent entraîner la formation de dérivés réduits. Les réactions de substitution peuvent se produire à différentes positions sur la molécule de timolol, conduisant à la formation de différents produits substitués .

Applications De Recherche Scientifique

Ocular Applications

Glaucoma and Ocular Hypertension Treatment

Timolol maleate is widely recognized for its efficacy in reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. It is frequently prescribed as a topical ophthalmic solution, typically at a concentration of 0.25% to 0.5%.

  • Efficacy : Clinical studies have demonstrated that this compound effectively lowers IOP, often achieving reductions of up to 30% from baseline levels .
  • Comparison with Other Treatments : In the LUNAR study, this compound was compared with latanoprostene bunod, showing comparable efficacy in IOP reduction .
StudyComparisonResults
LUNARThis compound vs. Latanoprostene BunodNon-inferiority in IOP reduction
APOLLOThis compound vs. Latanoprostene BunodSimilar efficacy in lowering IOP

Dermatological Applications

Treatment of Infantile Hemangiomas

This compound has gained traction as a topical treatment for superficial infantile hemangiomas (IHs). A study involving 321 patients treated with a 0.5% hydrogel formulation of this compound reported significant cosmetic improvements.

  • Study Findings : The average improvement on a visual analog scale (VAS) was noted at 76.4%, with 39.3% of patients achieving excellent responses .
  • Safety Profile : The treatment was well-tolerated, with minimal local side effects (2% incidence) reported .
Outcome MeasureExcellent Response (%)Good Response (%)Fair Response (%)Poor Response (%)
VAS Improvement39.349.510.30.9

Other Clinical Applications

Erythematotelangiectatic Rosacea (ETR)

Recent research has explored the use of this compound eye drops for treating ETR, characterized by centrofacial erythema and telangiectasis.

  • Study Design : A randomized controlled trial demonstrated that topical application led to significant reductions in erythema when compared to placebo .
  • Efficacy Assessment : Patients reported improvements assessed through both clinician and patient self-assessments over a 28-day period.

Comparaison Avec Des Composés Similaires

Le maléate de timolol est similaire aux autres antagonistes non sélectifs des récepteurs bêta-adrénergiques, tels que le propranolol, le nadolol et le pindolol. Le maléate de timolol est unique dans sa capacité à réduire efficacement la pression intraoculaire, ce qui en fait un traitement de choix pour le glaucome .

D’autres composés similaires comprennent :

Les propriétés uniques du maléate de timolol, telles que son efficacité élevée dans la réduction de la pression intraoculaire et son utilisation dans les formulations ophtalmiques et systémiques, le distinguent des autres antagonistes des récepteurs bêta-adrénergiques .

Activité Biologique

Timolol maleate is a non-selective beta-adrenergic antagonist primarily used in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. Its biological activity extends beyond its role in ophthalmology, encompassing antioxidant properties and therapeutic effects in various dermatological conditions.

This compound exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in aqueous humor production, which effectively lowers IOP. The precise mechanisms by which timolol influences IOP are not fully understood; however, it is believed to involve modulation of trabecular meshwork dynamics and possibly enhancing endothelial cell function within the eye .

Antioxidant Activity

Recent studies have highlighted timolol's antioxidant properties , particularly its ability to protect endothelial cells from oxidative stress. Research indicates that timolol can counteract oxidative damage caused by pro-oxidants without exhibiting cytotoxic effects itself. For instance, in cultured human endothelial cells, timolol demonstrated significant protective effects against lipid peroxidation and maintained cell viability under oxidative stress conditions .

Table 1: Summary of Timolol's Antioxidant Effects

Study Cell Type Oxidative Stress Model Outcome
EndothelialFe/AscNo cytotoxicity; reduced lipid peroxidation
NeutrophilsIn vitroDirect radical scavenging; inhibited chemotaxis

1. Treatment of Infantile Hemangiomas

This compound has been effectively used topically for treating superficial infantile hemangiomas (IH). A randomized controlled trial demonstrated that a 0.5% solution and gel formulation significantly reduced the size of IH compared to ultrapotent corticosteroids, with no adverse effects reported during the treatment period .

Table 2: Efficacy of this compound in Treating Infantile Hemangiomas

Treatment Group Size Reduction (Mean %) Statistical Significance
This compound 0.5% Solution70%p < 0.001
This compound 0.5% Gel68%p < 0.001
Ultrapotent Corticosteroids30%Reference

2. Combination Therapy for Glaucoma

This compound is often combined with other antiglaucoma agents to enhance therapeutic efficacy. Studies have shown that when administered alongside medications like pilocarpine or brimonidine, timolol significantly reduces IOP without causing significant ocular irritation or adverse systemic effects .

Safety Profile

This compound is generally well-tolerated across various populations. In clinical studies, it has shown a favorable safety profile with minimal side effects, making it suitable for long-term use in both adults and pediatric patients .

Table 3: Reported Adverse Effects

Adverse Effect Incidence (%)
Ocular irritation<5
Systemic effects (e.g., bradycardia)Rare

Case Studies

Several case studies have documented the successful use of this compound in various patient populations:

  • A case involving a four-month-old girl treated with topical timolol for IH showed significant lesion size reduction without adverse events .
  • In patients with chronic open-angle glaucoma, adding timolol to existing therapies resulted in substantial IOP reduction over an eight-week period .

Propriétés

Numéro CAS

26921-17-5

Formule moléculaire

C17H28N4O7S

Poids moléculaire

432.5 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1

Clé InChI

WLRMANUAADYWEA-PBBCPHEYSA-N

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

SMILES isomérique

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O

SMILES canonique

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Key on ui other cas no.

60469-65-0
26921-17-5

Pictogrammes

Irritant; Health Hazard

Numéros CAS associés

33305-95-2
26921-17-5 (maleate (1:1) salt)
26839-75-8 (Parent)

Synonymes

(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-
Blocadren
L 714,465
L-714,465
L714,465
MK 950
MK-950
MK950
Optimol
Timacar
Timolol
Timolol Hemihydrate
Timolol Maleate
Timolol Maleate, (1:1) Salt
Timoptic
Timoptol

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Timolol maleate
Reactant of Route 2
Timolol maleate
Reactant of Route 3
Timolol maleate
Reactant of Route 4
Timolol maleate
Reactant of Route 5
Timolol maleate
Reactant of Route 6
Reactant of Route 6
Timolol maleate
Customer
Q & A

Q1: How does Timolol Maleate exert its therapeutic effect?

A1: this compound is a non-selective beta-adrenergic receptor blocker. [] It binds to beta-adrenergic receptors, primarily in the eye, blocking the action of neurotransmitters like epinephrine and norepinephrine. This blockage reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP). []

Q2: What are the downstream effects of this compound binding to beta-adrenergic receptors?

A2: Besides reducing aqueous humor production, this compound can also affect heart rate and bronchial smooth muscle. [] While these systemic effects are generally undesirable, they highlight the compound's systemic absorption and potential for off-target effects.

Q3: What is the molecular formula and weight of this compound?

A3: The provided abstracts do not explicitly mention the molecular formula and weight of this compound. This information can be easily obtained from publicly available chemical databases like PubChem.

Q4: How stable is this compound in ophthalmic solutions?

A5: The stability of this compound in ophthalmic solutions can be affected by factors like pH and the presence of preservatives. One study found that this compound penetration into the aqueous humor was highest in solutions with a pH close to 6.8. []

Q5: Are there any concerns regarding the compatibility of this compound with certain preservatives?

A6: Benzalkonium chloride (BAC), a common preservative in eye drops, is known to cause corneal damage. [, ] Several studies investigated the impact of adding substances like mannitol or sericin to this compound eye drops containing BAC, aiming to mitigate BAC-induced corneal damage. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research primarily focuses on this compound's therapeutic applications as a beta-blocker. There is no mention of catalytic properties or applications in these studies.

Q7: Have computational methods been used to study this compound?

A7: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for this compound.

Q8: How do structural modifications of this compound impact its activity and potency?

A8: The research primarily focuses on this compound itself and does not explore the effects of structural modifications on its activity, potency, or selectivity.

Q9: What formulation strategies have been investigated to improve the stability or bioavailability of this compound?

A9: Several studies investigated alternative formulations to enhance the therapeutic delivery of this compound. These include:

  • Liposomes: One study explored the use of liposomes to improve the corneal permeability of this compound. []
  • Ocuserts: Researchers formulated ocuserts using a cross-linked gelatin polymer to achieve sustained release of this compound. []
  • Microemulsions: A study investigated the potential of water/oil microemulsions for extending the duration of IOP reduction with this compound. []
  • Solid Lipid Nanoparticles: Researchers optimized and prepared transdermal patches incorporating this compound-loaded solid lipid nanoparticles to enhance topical permeability. []

Q10: How is this compound absorbed and metabolized?

A12: this compound is well-absorbed following topical ocular administration and undergoes significant first-pass metabolism in the liver. [] It is primarily metabolized by the cytochrome P450 enzyme CYP2D6. []

Q11: Does genetic variation in CYP2D6 affect the safety of this compound?

A13: One study investigated the impact of CYP2D64 and CYP2D610 polymorphisms on the safety of this compound treatment in glaucoma patients. [] They found an association between specific genotypes and an increased risk of bradycardia and prolonged PQ interval, highlighting the importance of genetic factors in this compound response.

Q12: What preclinical models have been used to evaluate the efficacy of this compound?

A12: Researchers have employed various models to assess this compound, including:

  • Rabbit corneal organ culture: Used to evaluate the toxicity of this compound and its preservative, BAC, on corneal epithelia. []
  • Goat cornea permeation studies: Employed to assess the transcorneal permeation of this compound from different formulations. []
  • Rabbit models of glaucoma: Used to evaluate the IOP-lowering effects of this compound formulations, such as ocuserts and microemulsions. [, ]

Q13: Are there known mechanisms of resistance to this compound?

A13: The provided research focuses on this compound's efficacy and safety, but it does not delve into mechanisms of resistance or cross-resistance.

Q14: What are the potential side effects associated with this compound use?

A14: The provided abstracts highlight certain side effects associated with this compound use, primarily focusing on:

  • Corneal damage: Several studies investigated the potential of this compound formulations, particularly those containing BAC, to induce corneal damage. [, , ]
  • Systemic effects: this compound, being a non-selective beta-blocker, can potentially cause systemic side effects like bradycardia and bronchospasm. [] One study specifically examined the impact of CYP2D6 polymorphisms on these effects. []

Q15: What drug delivery strategies have been explored for this compound?

A15: Various drug delivery strategies have been investigated to enhance the therapeutic efficacy and patient compliance associated with this compound, including:

  • Liposomes: Aimed at improving corneal permeability and drug delivery to the target site. []
  • Ocuserts: Designed for sustained drug release, reducing the frequency of administration and potentially enhancing patient compliance. []
  • Microemulsions: Developed to extend the duration of IOP reduction, thereby improving patient compliance and potentially minimizing systemic side effects. []
  • Transdermal patches: Formulated with solid lipid nanoparticles to enhance the topical permeability of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.